Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride
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Overview
Description
Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is a chemical compound with significant applications in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride typically involves the esterification of the corresponding amino acid derivative. The reaction conditions often include the use of methanol and hydrochloric acid as reagents, with the process being carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction parameters and scalability. The use of automated systems and high-throughput screening can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.
Scientific Research Applications
Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
- Methyl 3-(4-hydroxyphenyl)propionate
Uniqueness
Methyl (S)-3-amino-3-(3-methoxyphenyl)propanoate hydrochloride is unique due to its specific structural features, such as the presence of an amino group and a methoxyphenyl moiety
Properties
Molecular Formula |
C11H16ClNO3 |
---|---|
Molecular Weight |
245.70 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(3-methoxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-9-5-3-4-8(6-9)10(12)7-11(13)15-2;/h3-6,10H,7,12H2,1-2H3;1H/t10-;/m0./s1 |
InChI Key |
NVKLERNXNLLGLM-PPHPATTJSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)[C@H](CC(=O)OC)N.Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)N.Cl |
Origin of Product |
United States |
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